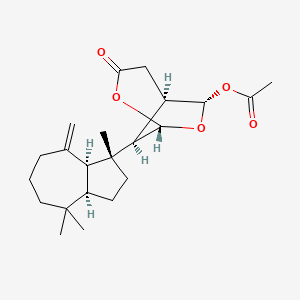
Aplyviolene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplyviolene is a natural product found in Chelonaplysilla with data available.
Applications De Recherche Scientifique
Chemical Synthesis and Structure
Aplyviolene has been synthesized through various methods, showcasing its complex structure and stereochemistry. The enantioselective total synthesis involves key steps such as the Michael addition of an enantioenriched hydroazulenone enolate to an enantiopure α-bromocyclopentenone, which is crucial for forming the quaternary carbon stereocenter . The synthesis process is significant not only for its complexity but also for its implications in creating derivatives that may enhance biological activity.
Anticancer Properties
This compound exhibits notable biological activities, particularly against cancer cells. Research has shown that it possesses cytotoxic effects on various cancer cell lines, including prostate cancer cells. A study highlighted that compounds derived from marine sponges, including this compound, demonstrated high selectivity and activity against human prostate cancer cells. The mechanism of action includes inducing caspase-dependent apoptosis and inhibiting androgen receptor signaling pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Prostate Cancer Cells | Not specified | Induces apoptosis |
| Spongionellol A | Prostate Cancer Cells | Not specified | Inhibits androgen receptor signaling |
| 15,16-Dideoxy... | Prostate Cancer Cells | Not specified | Suppresses MDR1 expression |
Case Study 1: Synthesis and Evaluation
A detailed study conducted on the synthesis of this compound reported an improved second-generation synthetic route that enhances yield and stereoselectivity. This study emphasized the strategic use of radical chemistry to create complex structures efficiently, paving the way for further exploration into its biological applications .
Case Study 2: Anticancer Activity Assessment
In another investigation, researchers isolated various diterpenes from marine sponges, including this compound, and assessed their anticancer properties. The results indicated that these compounds could effectively target resistant cancer cells, suggesting their potential role in developing new therapeutic strategies against prostate cancer .
Propriétés
Formule moléculaire |
C22H32O5 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
[(1S,5R,6S,8R)-8-[(1R,3aR,8aS)-1,4,4-trimethyl-8-methylidene-3,3a,5,6,7,8a-hexahydro-2H-azulen-1-yl]-3-oxo-2,7-dioxabicyclo[3.2.1]octan-6-yl] acetate |
InChI |
InChI=1S/C22H32O5/c1-12-7-6-9-21(3,4)15-8-10-22(5,17(12)15)18-14-11-16(24)26-20(18)27-19(14)25-13(2)23/h14-15,17-20H,1,6-11H2,2-5H3/t14-,15-,17-,18+,19-,20-,22-/m1/s1 |
Clé InChI |
KUMXKDACHVUJFQ-XBVKSZALSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]2CC(=O)O[C@@H]([C@H]2[C@@]3(CC[C@@H]4[C@H]3C(=C)CCCC4(C)C)C)O1 |
SMILES canonique |
CC(=O)OC1C2CC(=O)OC(C2C3(CCC4C3C(=C)CCCC4(C)C)C)O1 |
Synonymes |
aplyviolene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















